molecular formula C12H23NO3 B12980936 tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate

tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate

Cat. No.: B12980936
M. Wt: 229.32 g/mol
InChI Key: XGIDRZZIMJAEAL-LBPRGKRZSA-N
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Description

tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-ethylpiperidine-1-carboxylate with appropriate reagents to introduce the hydroxyl group at the 3-position. One common method involves the use of tert-butyl alcohol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent product quality and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used as a probe to study the structure and function of proteins and enzymes. It can be tagged with various labels for use in biochemical assays and imaging studies .

Medicine: this compound has potential applications in drug discovery and development. It can be used as a scaffold for the design of new therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties and performance.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The tert-butyl group can influence the compound’s solubility and stability, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

    tert-Butyl (S)-3-hydroxypiperidine-1-carboxylate: Lacks the ethyl group, resulting in different chemical and biological properties.

    tert-Butyl (S)-3-ethylpiperidine-1-carboxylate:

    tert-Butyl (S)-3-ethyl-3-methylpiperidine-1-carboxylate: Contains a methyl group instead of a hydroxyl group, leading to different chemical behavior.

Uniqueness: tert-Butyl (S)-3-ethyl-3-hydroxypiperidine-1-carboxylate is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (3S)-3-ethyl-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h15H,5-9H2,1-4H3/t12-/m0/s1

InChI Key

XGIDRZZIMJAEAL-LBPRGKRZSA-N

Isomeric SMILES

CC[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)O

Canonical SMILES

CCC1(CCCN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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